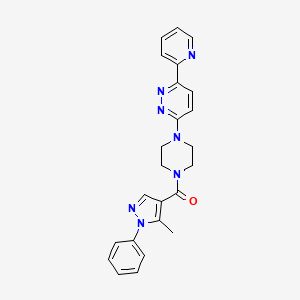![molecular formula C25H19BrN6O2S B2724897 3-[(4-bromophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895649-09-9](/img/structure/B2724897.png)
3-[(4-bromophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-bromophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H19BrN6O2S and its molecular weight is 547.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of quinazoline derivatives, including triazoloquinazolines, involves cyclization reactions that yield complex structures with potential bioactive properties. For instance, compounds have been synthesized through reactions involving anthranilonitrile to produce quinazoline analogs, which then undergo further reactions to create triazines and triazoloquinazolines (Gescher et al., 1977). Such synthetic pathways highlight the chemical versatility and potential for modification inherent to the quinazoline core, suggesting similar possibilities for the compound .
Pharmacological Applications
Research on triazoloquinazoline derivatives has revealed significant pharmacological potential. For example, derivatives of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones have demonstrated H(1)-antihistaminic activity, with certain compounds offering protection against histamine-induced bronchospasm in animal models (Alagarsamy et al., 2008; Alagarsamy et al., 2009). These findings indicate that triazoloquinazoline derivatives can act as potent antihistamines, suggesting potential allergy-relief applications for related compounds.
Antibacterial and Antifungal Activities
Several studies have focused on the antimicrobial properties of triazoloquinazoline and related derivatives. Compounds synthesized from anthranilamide have been evaluated for their antibacterial activity, with some showing excellent growth inhibition activity against standard pathogens, indicating their potential as antimicrobial agents (Mood et al., 2022). This suggests the compound may also possess similar antimicrobial properties, warranting further investigation.
Anticancer Activity
The anticancer potential of triazoloquinazoline derivatives has also been explored. A new series of derivatives designed to meet structural requirements for anticancer activity have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). This indicates that structurally related compounds, such as "3-[(4-bromophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine," might also exhibit anticancer properties, making them valuable for further research in oncology.
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[2-(1H-indol-3-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN6O2S/c26-17-9-11-18(12-10-17)35(33,34)25-24-29-23(20-6-2-4-8-22(20)32(24)31-30-25)27-14-13-16-15-28-21-7-3-1-5-19(16)21/h1-12,15,28H,13-14H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWADGQFVAOWAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

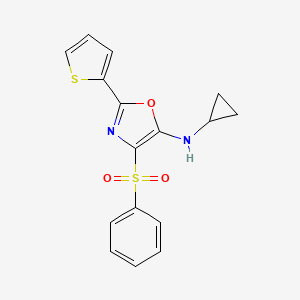
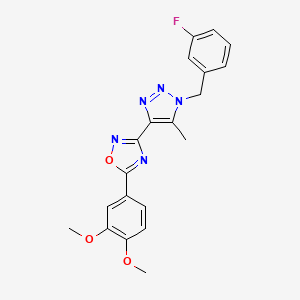
![3-Oxabicyclo[4.1.0]heptan-7-amine](/img/structure/B2724816.png)
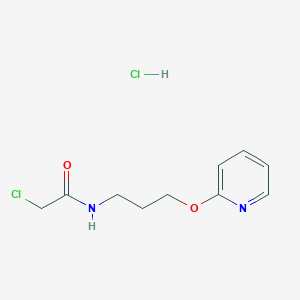
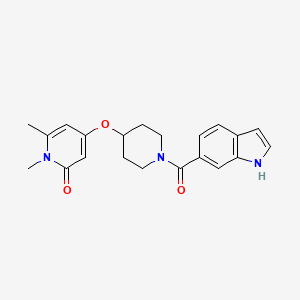
![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/no-structure.png)
![N-(4-fluorophenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2724823.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2724825.png)
![Bicyclo[2.2.1]heptane-1,4-diyldimethanol](/img/structure/B2724826.png)
![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide](/img/structure/B2724828.png)
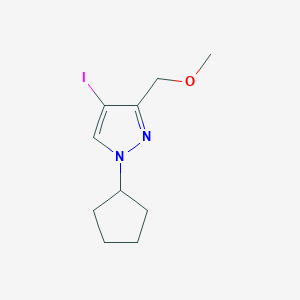
![3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2724834.png)
![(4-(benzylthio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2724835.png)
